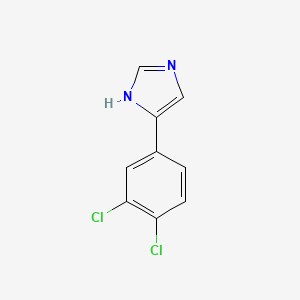

5-(3,4-dichlorophenyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-7-2-1-6(3-8(7)11)9-4-12-5-13-9/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQLYDRGTMKLDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=CN2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60702215 | |

| Record name | 5-(3,4-Dichlorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13608-74-7 | |

| Record name | 5-(3,4-Dichlorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 3,4 Dichlorophenyl 1h Imidazole

Retrosynthetic Analysis of the 5-(3,4-dichlorophenyl)-1H-imidazole Scaffold

A retrosynthetic analysis of this compound suggests several potential disconnection pathways. The most common approach involves breaking the bonds of the imidazole (B134444) ring to identify simpler, readily available precursors. A logical disconnection strategy is based on the well-established multicomponent reactions for imidazole synthesis.

One primary disconnection breaks the C2-N3 and C5-N1 bonds, leading to three key components: an aldehyde (3,4-dichlorobenzaldehyde), a 1,2-dicarbonyl compound (like glyoxal (B1671930) or a derivative), and a source of ammonia (B1221849) (such as ammonium (B1175870) acetate). This approach is characteristic of the Debus-Radziszewski imidazole synthesis.

Another retrosynthetic pathway involves the disconnection of the C4-C5 bond and a C-N bond, which could lead to a substituted amidine and an α-haloketone. Furthermore, modern synthetic methods allow for disconnections that might involve precursors for cycloaddition reactions or transition-metal-catalyzed cross-coupling reactions. For instance, a disconnection at the C5-aryl bond suggests a precursor like 5-bromo-1H-imidazole and a (3,4-dichlorophenyl)boronic acid for a Suzuki-Miyaura coupling reaction.

Precursor Synthesis and Functionalization Approaches

The successful synthesis of this compound is highly dependent on the availability and synthesis of key precursors. The primary precursor for introducing the 3,4-dichlorophenyl moiety is 3,4-dichlorobenzaldehyde (B146584). This can be synthesized through various methods, including the oxidation of the corresponding benzyl (B1604629) alcohol or the formylation of 1,2-dichlorobenzene.

Another important class of precursors are α-dicarbonyl compounds, such as benzil (B1666583) or glyoxal, which form the backbone of the imidazole ring in many synthetic routes. For instance, benzil can be reacted with 3,4-dichlorobenzaldehyde and ammonium acetate (B1210297). nano-ntp.com

Functionalization of the imidazole ring itself is another critical aspect. Pre-formed imidazoles can be functionalized at various positions. For example, 4(5)-bromo-1H-imidazole can be synthesized and then undergo a palladium-catalyzed Suzuki-Miyaura reaction with (3,4-dichlorophenyl)boronic acid to introduce the desired aryl group at the 5-position. nih.gov

Direct and Indirect Synthetic Routes to the 1H-Imidazole Core

The formation of the 1H-imidazole core can be achieved through both direct (one-pot) and indirect (step-wise) synthetic routes.

Direct Synthetic Routes: Multicomponent reactions (MCRs) are a prominent example of direct synthesis, where three or more reactants are combined in a single step to form the imidazole ring. The most common MCR for trisubstituted imidazoles, which can be adapted for 5-aryl-1H-imidazoles, is the reaction of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde (3,4-dichlorobenzaldehyde), and a source of ammonia (e.g., ammonium acetate). scielo.org.za This one-pot synthesis is often catalyzed by acids or metal catalysts. scielo.org.za

Indirect Synthetic Routes: Indirect routes involve the sequential formation of intermediates. For example, an α-haloketone can be reacted with an amidine to form the imidazole ring. Another approach involves the reaction of an enamine with an azide, mediated by an iodine catalyst, to form imidazole-4-carboxylic derivatives, which could then be decarboxylated. organic-chemistry.org A ketone can also be oxidized to a glyoxal derivative, which is then condensed with an aldehyde and ammonium acetate to yield the desired imidazole. researchgate.net

Regioselective Synthesis of 5-Aryl-1H-imidazoles

Achieving regioselectivity to specifically obtain the 5-aryl isomer is a significant challenge in imidazole synthesis. Several strategies have been developed to control the position of substituents.

One approach involves the use of specific starting materials that direct the regiochemical outcome. For instance, the reaction of allenyl sulfonamides with amines can lead to the regioselective formation of 4- and 5-functionalized imidazoles, with the regioselectivity being dependent on the substituents on the nitrogen atoms. acs.orgnih.govfigshare.com

Transition metal-catalyzed cross-coupling reactions offer excellent regiocontrol. The Suzuki-Miyaura coupling of a pre-functionalized imidazole, such as 4(5)-bromo-1H-imidazole, with an arylboronic acid is a highly effective method for the selective synthesis of 4(5)-aryl-1H-imidazoles. nih.govacs.org Similarly, copper-catalyzed diamination of terminal alkynes with amidines can produce 1,2,4-trisubstituted imidazoles with good regioselectivity. organic-chemistry.org The synthesis of 1,5-disubstituted imidazoles has also been achieved through the regioselective alkylation of 4(5)-hydroxymethylimidazole derivatives. jst.go.jp

Exploration of Novel Catalytic Methods for Imidazole Annulation

A wide array of novel catalytic methods has been explored to improve the efficiency and selectivity of imidazole synthesis. These include homogeneous and heterogeneous catalysts, as well as biocatalysts.

Metal-Based Catalysts: Copper catalysts, such as CuI and CuCl2·2H2O, are widely used in imidazole synthesis, for example, in multicomponent reactions and cycloaddition reactions. organic-chemistry.orgrsc.org Palladium catalysts, particularly PdCl2(dppf), are crucial for cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov Other metal catalysts, including those based on zinc, rhodium, and yttrium, have also been employed. organic-chemistry.orgtandfonline.comsemanticscholar.org

Nanocatalysts: Nanocatalysts, such as tin oxide nanoparticles and magnetic nanoparticles like Fe3O4, offer advantages like high catalytic activity, easy recovery, and reusability. tandfonline.combohrium.com These have been successfully used in the synthesis of triaryl-imidazoles under green conditions. tandfonline.combohrium.com

Organocatalysts and Biocatalysts: Organocatalysts, such as taurine (B1682933) and 3-N-Morpholinopropanesulfonic acid (MOPS), provide a metal-free alternative for imidazole synthesis. nano-ntp.comtandfonline.com Biocatalysts, like lemon juice, have been reported as effective, inexpensive, and environmentally friendly catalysts for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net

Below is a table summarizing various catalytic methods for the synthesis of substituted imidazoles.

| Catalyst Type | Specific Catalyst | Reaction Type | Advantages |

| Metal-Based | CuI | Multicomponent Reaction | High yields, short reaction times. rsc.org |

| PdCl₂(dppf) | Suzuki-Miyaura Coupling | High selectivity for C-arylation. nih.gov | |

| ZnCl₂ | Condensation Reaction | Efficient catalysis in eutectic solvents. organic-chemistry.org | |

| Nanocatalysts | SnO₂ nanoparticles | Multicomponent Reaction | Recyclable, high yield, solvent-free. bohrium.com |

| Fe₃O₄ nanoparticles | Condensation Reaction | Eco-friendly, high purification. tandfonline.com | |

| Organocatalysts | Taurine | Multicomponent Reaction | Environmentally friendly, good yields. nano-ntp.com |

| Biocatalysts | Lemon Juice | Multicomponent Reaction | Inexpensive, biodegradable, non-toxic. researchgate.net |

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and yield. For example, in a CuI-catalyzed synthesis of trisubstituted imidazoles, the catalyst loading was optimized to 15 mol% to achieve the best results. rsc.org

Solvent Effects: The choice of solvent can influence both the yield and selectivity of the reaction. nano-ntp.com For instance, in one study, a mixture of ethanol (B145695) and water was found to be the optimal solvent system for the synthesis of 2,4,5-triaryl-1H-imidazoles, providing a higher yield compared to other solvents like DMF or DMSO. nano-ntp.com In another study, butanol at reflux gave a high yield in a short reaction time. rsc.org

Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures can lead to shorter reaction times but may also result in the formation of byproducts. Optimization studies have shown that for certain reactions, microwave irradiation can significantly reduce the reaction time and improve yields compared to conventional heating. wjbphs.comresearchgate.net

The following table presents an example of reaction condition optimization for a CuI-catalyzed synthesis of a trisubstituted imidazole, which is analogous to the synthesis of the target compound.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | CuI (20) | DMSO | 140 | 90 | 75 |

| 2 | CuI (20) | DMF | 140 | 90 | 65 |

| 3 | CuI (20) | Butanol | Reflux | 20 | 85 |

| 4 | CuI (15) | Butanol | Reflux | 20 | 92 |

| 5 | CuI (10) | Butanol | Reflux | 30 | 88 |

Adapted from a study on trisubstituted imidazole synthesis, demonstrating the effect of catalyst loading and solvent choice on yield. rsc.org

Green Chemistry Principles in the Synthesis of Imidazole Derivatives

The application of green chemistry principles to the synthesis of imidazole derivatives is a growing area of research, aiming to reduce the environmental impact of chemical processes. bohrium.com

Solvent-Free and Aqueous Media Reactions: One of the key principles of green chemistry is the avoidance of hazardous organic solvents. Many modern syntheses of imidazoles are now conducted under solvent-free conditions, often with microwave assistance, which leads to high yields and easy product isolation. bohrium.comasianpubs.org The use of water as a solvent is another green alternative. nano-ntp.comwjbphs.com

Energy Efficiency: Microwave-assisted synthesis is an energy-efficient method that can significantly shorten reaction times compared to conventional heating methods. wjbphs.comresearchgate.net Ultrasound irradiation is another energy-efficient technique that has been applied to imidazole synthesis. tandfonline.com

Use of Renewable and Non-Toxic Catalysts: The development of biodegradable and non-toxic catalysts, such as lemon juice, aligns with green chemistry principles. researchgate.net The use of recyclable catalysts, like magnetic nanocatalysts, also contributes to a greener process by reducing waste. tandfonline.com

Atom Economy: Multicomponent reactions are inherently atom-economical as they incorporate most of the atoms from the starting materials into the final product, minimizing waste generation. asianpubs.org

Mechanistic Investigations of Synthetic Pathways Involving 5 3,4 Dichlorophenyl 1h Imidazole Precursors

Elucidation of Reaction Mechanisms via Spectroscopic Techniques

There is no available literature that specifically applies spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, or Mass Spectrometry (MS), to elucidate the reaction mechanism for the synthesis of 5-(3,4-dichlorophenyl)-1H-imidazole. In general practice, these techniques are crucial for identifying the structures of starting materials, final products, and any isolable intermediates. For instance, in situ NMR monitoring could track the consumption of reactants and the appearance of intermediates and products over time, providing insights into the reaction pathway. However, no such studies have been reported for this compound.

Kinetic and Thermodynamic Studies of Imidazole (B134444) Formation

Detailed kinetic and thermodynamic data for the formation of this compound are absent from the scientific record. Such studies would involve measuring reaction rates under various conditions (e.g., temperature, concentration of reactants and catalysts) to determine the rate law and activation parameters (e.g., activation energy, enthalpy, and entropy of activation). This information is fundamental to understanding the reaction's feasibility, optimizing reaction conditions, and proposing a plausible mechanism. The lack of this data precludes a thorough discussion of the kinetic and thermodynamic profile of its synthesis.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are critical for piecing together a reaction mechanism. In the context of imidazole synthesis, potential intermediates could include imines, enamines, or partially cyclized species. Techniques like low-temperature spectroscopy or trapping experiments are often employed to detect and characterize these transient molecules. For the synthesis of this compound, no specific intermediates have been isolated or spectroscopically characterized in published studies.

Computational Mechanistic Studies of Aromatization Processes

Computational chemistry, using methods such as Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, particularly for understanding the energetics of transition states and intermediates. The final step in many imidazole syntheses is an aromatization process. A computational study could model the potential pathways for this aromatization, for example, by oxidation of a dihydroimidazole (B8729859) intermediate, and calculate the associated energy barriers. At present, no computational studies have been published that specifically model the aromatization step in the formation of this compound.

Advanced Computational and Theoretical Studies of 5 3,4 Dichlorophenyl 1h Imidazole

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and electronic properties of a molecule. materialsciencejournal.org For derivatives of imidazole (B134444), these calculations typically employ methods like B3LYP with a basis set such as 6-311++G(d,p) to optimize the molecular geometry. materialsciencejournal.orgtandfonline.com

The optimized structure reveals precise bond lengths, bond angles, and dihedral angles. The planarity between the imidazole and the dichlorophenyl rings is a key feature, influencing the molecule's electronic properties. The electronic structure is further understood by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of chemical reactivity and stability. mdpi.combohrium.com A smaller gap suggests higher reactivity.

The distribution of electron density can be visualized using Molecular Electrostatic Potential (MESP) maps, which identify electrophilic and nucleophilic sites. researchgate.net Furthermore, Mulliken atomic charge analysis provides quantitative values for the charge on each atom, offering insights into the molecule's polarity and potential for intermolecular interactions. materialsciencejournal.org

Table 1: Representative Calculated Geometrical and Electronic Parameters for Phenyl-Imidazole Scaffolds This table presents typical data obtained from DFT calculations on related phenyl-imidazole compounds as illustrative examples.

| Parameter | Typical Value | Significance |

|---|---|---|

| Bond Length (C-N, imidazole) | 1.32 - 1.38 Å | Indicates the nature of the chemical bonds within the heterocyclic ring. |

| Bond Length (C-C, phenyl-imidazole) | 1.47 - 1.49 Å | Length of the single bond connecting the two ring systems. |

| Dihedral Angle (Phenyl-Imidazole) | 20° - 40° | Describes the twist between the planes of the two rings. |

| HOMO Energy | -6.0 to -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 to -2.0 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.0 to 4.5 eV | Correlates with chemical stability and reactivity. |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is essential for understanding the flexibility of 5-(3,4-dichlorophenyl)-1H-imidazole. The primary degree of freedom is the rotation around the single bond connecting the dichlorophenyl group to the imidazole ring. By systematically rotating this bond and calculating the energy at each step, an energy landscape map can be generated.

This map reveals the most stable conformations (energy minima) and the energy barriers (transition states) that separate them. acs.org For similar N-substituted aryl imidazoles, studies have analyzed the angular disposition of the aryl fragment to understand its preferred orientation. researchgate.net The presence of two chlorine atoms on the phenyl ring introduces steric and electronic influences that dictate the rotational barrier and the geometry of the lowest energy conformer. These conformational preferences are critical as they determine the shape of the molecule that will be presented for interaction with biological targets.

Prediction of Molecular Reactivity and Stability Profiles

The electronic parameters derived from quantum chemical calculations are used to predict the molecule's global reactivity and stability. The HOMO-LUMO energy gap is a direct indicator of chemical stability; a larger gap implies higher stability and lower reactivity. bohrium.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution.

Electrophilicity Index (ω) : Quantifies the ability of the molecule to accept electrons.

These descriptors, based on conceptual DFT, provide a quantitative framework for comparing the reactivity of this compound with other related compounds, aiding in the prediction of its behavior in chemical reactions. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interaction Prediction

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. For this compound, MD simulations can be used for two primary purposes: sampling its conformational space and predicting its interaction with a biological target. tandfonline.com

In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the movements of all atoms are calculated over time based on a force field. This allows for a thorough exploration of the different shapes (conformations) the molecule can adopt. researchgate.net

When a potential protein target is identified, MD simulations are invaluable for assessing the stability of the ligand-protein complex. After docking the imidazole derivative into the protein's active site, a simulation (e.g., for 200 nanoseconds) can be run to observe if the compound remains stably bound. tandfonline.com Analysis of the simulation trajectory, including metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), reveals the stability of the binding pose and the flexibility of different parts of the molecule and protein. tandfonline.comtandfonline.com Such studies have been performed on closely related dichlorophenyl-imidazole derivatives to validate their binding modes. tandfonline.comtandfonline.com

Application of Density Functional Theory (DFT) for Spectroscopic Property Prediction

DFT is a highly effective tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. materialsciencejournal.org

Vibrational Spectroscopy : DFT calculations can predict the infrared (IR) and Raman vibrational frequencies. researchgate.net The calculated frequencies and their corresponding intensities can be compared with experimental FT-IR and FT-Raman spectra, aiding in the assignment of specific spectral peaks to the vibrations of particular bonds or functional groups (e.g., C-H stretch, C=N stretch). materialsciencejournal.orgbohrium.com

UV-Visible Spectroscopy : Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. This provides information on the absorption wavelengths (λmax), oscillator strengths, and the specific molecular orbitals involved in the electronic transitions (e.g., π → π*). bohrium.comtandfonline.com

NMR Spectroscopy : The Gauge-Including Atomic Orbital (GIAO) method within DFT allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). materialsciencejournal.orgresearchgate.net Comparing these calculated shifts with experimental NMR data serves as a stringent test of the computed molecular structure. researchgate.net

In Silico Prediction of Potential Biological Interactions

The potential of this compound as a bioactive agent can be explored using in silico techniques, primarily molecular docking. This method predicts the preferred binding orientation of the molecule within the active site of a specific protein target. dergipark.org.tr

For imidazole derivatives, molecular docking has been widely used to predict their potential as antifungal, anti-inflammatory, or anticancer agents. tandfonline.comresearchgate.netbrieflands.com For instance, dichlorophenyl-imidazole compounds have been docked against targets like:

Lanosterol (B1674476) 14α-demethylase : An essential enzyme in fungal ergosterol (B1671047) biosynthesis, making it a key target for antifungal drugs. tandfonline.com

Cyclooxygenase (COX) enzymes : Targets for anti-inflammatory agents. nih.gov

Kinase enzymes (e.g., p38 MAP kinase, CDK2) : Important targets in cancer and inflammation pathways. dergipark.org.trbrieflands.com

The docking process yields a score that estimates the binding affinity, and it reveals the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex. nih.gov These predictions are crucial for rational drug design, helping to prioritize compounds for synthesis and biological testing. dergipark.org.tr

In Vitro Biological Activity Assessment and Mechanistic Research of 5 3,4 Dichlorophenyl 1h Imidazole

Enzyme Inhibition Profiling and Kinetic Characterization

No publicly available scientific literature could be identified that specifically details the enzyme inhibition profiling or kinetic characterization of 5-(3,4-dichlorophenyl)-1H-imidazole. While research exists on various imidazole-containing compounds as enzyme inhibitors, data specific to this particular molecule is not present in the surveyed literature.

Receptor Binding Affinity Assays and Ligand Displacement Studies

There is no available research data from receptor binding affinity assays or ligand displacement studies for this compound. Studies on more complex molecules containing a dichlorophenyl-imidazole moiety have been conducted in the context of receptor binding, but these findings are not directly applicable to the specific compound .

Cell-Free System Studies for Biochemical Pathway Modulation

A comprehensive search of scientific databases did not yield any studies on the modulation of biochemical pathways in cell-free systems by this compound. Therefore, its effects on specific signaling cascades or metabolic pathways outside of a cellular context have not been documented.

High-Throughput Screening Approaches for Initial Activity Detection

Information regarding the inclusion of this compound in high-throughput screening campaigns for initial bioactivity detection is not available in the public domain. It is possible the compound has been screened as part of proprietary libraries, but such data is not disclosed.

Target Engagement Studies Using Biochemical and Biophysical Techniques

There are no publicly accessible studies that have utilized biochemical or biophysical techniques to investigate the direct binding of this compound to any biological target. Therefore, there is no data on its target engagement, binding kinetics, or affinity for any specific protein.

Structure Activity Relationship Sar Investigations and Analog Design Based on 5 3,4 Dichlorophenyl 1h Imidazole

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of compounds derived from the 5-(3,4-dichlorophenyl)-1H-imidazole scaffold is highly sensitive to the nature and position of various substituents. Systematic studies have shown that even minor alterations can lead to significant changes in potency. For instance, in a series of N-(3,4-dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine derivatives, which feature the dichlorophenyl moiety, the substituent at the 2-position of the imidazoquinoline core plays a critical role in modulating activity at the A3 adenosine (B11128) receptor. nih.gov

Research has demonstrated a trend where increasing the size of a cycloalkyl group at this position enhances efficacy. Comparing a series of N-(3,4-dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine derivatives, a general increase in the maximum effect (Emax) was observed when moving from a 2-cyclopropyl to a 2-cyclononyl substituent. nih.gov This suggests that a larger hydrophobic substituent is favored in the binding pocket. Similarly, replacing a cyclohexyl group with its trifluoromethyl-substituted counterpart can be explored to probe the effects of electron-withdrawing groups and increased lipophilicity. nih.gov

Another example comes from inhibitors of the fungal enzyme sterol 14α-demethylase (CYP51), where a dichlorophenyl-imidazole structure is part of a larger molecule. Modifications to a distal phenyl ring in these complex structures produced substantial effects on their enzyme inhibitory potencies against Candida albicans and Aspergillus fumigatus CYP51. The addition of just two fluorine atoms to this distal ring dramatically enhanced the inhibitory activity, highlighting the sensitivity of the target to substituent changes. nih.gov

The following table summarizes the effect of different substituents on the biological activity of related imidazole (B134444) analogs.

| Compound ID | Core Structure | Substituent(s) | Observed Biological Effect | Reference |

| Series 1 | N-(3,4-dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine | 2-cyclopropyl | Baseline Emax | nih.gov |

| Series 1 | N-(3,4-dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine | 2-cyclononyl | Increased Emax compared to cyclopropyl | nih.gov |

| Series 1 | N-(3,4-dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine | 2-alkyl chains | Varied activity, with hexafluoro (B1673141) substitution on an alkyl chain investigated for altered pharmacology | nih.gov |

| Series 2 | VNI Analog [(R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-based] | 5-phenyl on oxadiazole | 20% inhibition of C. albicans CYP51 | nih.gov |

| Series 2 | VNI Analog [(R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-based] | 5-(3,4-difluorophenyl) on oxadiazole | 90% inhibition of C. albicans CYP51 | nih.gov |

Impact of Modifications to the Phenyl Ring and Halogen Substitution Patterns

The 3,4-dichloro substitution pattern on the phenyl ring is a common feature in many active compounds, suggesting its importance for target interaction. However, modifying this pattern is a key strategy in SAR studies. The position and nature of halogen substituents can influence electronic properties, lipophilicity, and the ability to form specific halogen bonds with a biological target.

In the development of P2X3 receptor antagonists based on a benzimidazole-4,7-dione core, various halogenated anilines, including 3,4-dichloroaniline, were reacted to form the final products. mdpi.com The resulting compound, 6-Chloro-5-((3,4-dichlorophenyl)amino)-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione, was evaluated for its activity. The SAR was further explored by synthesizing analogs with different halogen patterns on the phenylamino (B1219803) ring, such as 3-chloro-4-fluoro, 3-bromo-4-fluoro, and 4-bromo-3-fluoro. mdpi.com Each of these changes alters the electronic distribution and steric profile of the ring, leading to different potencies and providing insight into the receptor's binding site requirements.

Similarly, in a series of analgesic and anti-inflammatory imidazole derivatives, compounds with 2,3-dichlorophenyl, 2,6-dichlorophenyl, and single chloro-substitutions were synthesized and evaluated. nih.govresearchgate.net For example, 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole showed potent analgesic activity, while 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole displayed strong anti-inflammatory effects. nih.govresearchgate.net This indicates that the specific placement of the chlorine atoms is critical and that different substitution patterns can tune the compound's activity towards different biological endpoints.

The table below illustrates how different halogen substitutions on the phenyl ring affect activity in various scaffolds.

| Scaffold | Phenyl Ring Substitution | Resulting Compound Example | Noted Activity/Purpose | Reference |

| Benzimidazole-4,7-dione | 3,4-dichloro | 6-Chloro-5-((3,4-dichlorophenyl)amino)-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione | P2X3 receptor antagonist | mdpi.com |

| Benzimidazole-4,7-dione | 3-chloro-4-fluoro | 6-Chloro-5-((3-chloro-4-fluorophenyl)amino)-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione | SAR exploration | mdpi.com |

| Benzimidazole-4,7-dione | 3-bromo-4-fluoro | 5-((3-Bromo-4-fluorophenyl)amino)-6-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione | SAR exploration | mdpi.com |

| Tetrasubstituted Imidazole | 2,3-dichloro | 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | Potent analgesic activity | nih.gov |

| Tetrasubstituted Imidazole | 2,3-dichloro & 2-chloro | 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole | Good anti-inflammatory activity | nih.gov |

Variations on the Imidazole Core and Their Pharmacological Implications

Altering the central imidazole ring to other heterocyclic systems is a common strategy to explore new chemical space and improve pharmacological properties. Fusing the imidazole with other rings can change its shape, rigidity, and the spatial orientation of its substituents, leading to different interactions with biological targets.

One prominent example is the fusion of the imidazole with a quinoline (B57606) system to form 1H-imidazo[4,5-c]quinolin-4-amines. When a 3,4-dichlorophenyl group is attached to the 4-amino position, these compounds act as positive allosteric modulators (PAMs) of the A3 adenosine receptor. Previous SAR studies indicated that the 3,4-dichlorophenyl group at this position was beneficial for both activity and subtype selectivity. nih.gov

Another variation involves using a benzimidazole (B57391) core, where a benzene (B151609) ring is fused to the 4,5-positions of the imidazole. researchgate.net In one study, a series of benzimidazoles were prepared where a 3,4-dichlorophenyl group was linked via a urea (B33335) or thiourea (B124793) bridge. tandfonline.com These modifications significantly alter the electronic and conformational properties compared to a direct phenyl-imidazole link, influencing their potential as bioactive agents. The synthesis of 2-(3,4-Dichlorophenyl)-1H-benzo[d]imidazole has also been reported, demonstrating a more direct fusion of the key pharmacophoric elements. asianpubs.org

These examples show that the imidazole core can be successfully replaced by larger, fused systems like imidazoquinolines and benzimidazoles while retaining the crucial 3,4-dichlorophenyl substituent to achieve desired pharmacological effects.

Pharmacophore Modeling and Mapping of the Imidazole Scaffold

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. mdpi.comresearchgate.net For imidazole-based compounds, this modeling helps to understand why certain features, like the dichlorophenyl ring, are important for activity.

Studies on imidazole-based p38α MAP kinase inhibitors have provided significant insights into the pharmacophore of this class. brieflands.com X-ray crystallography has shown that the imidazole scaffold itself can form crucial hydrogen bonds with the target protein. For instance, a nitrogen atom in the heterocyclic ring often acts as a hydrogen bond acceptor, interacting with key amino acid residues like Met109 in the ATP binding pocket of the kinase. brieflands.com

In molecular docking studies of analgesic imidazole derivatives, the 1-(2,3-dichlorophenyl) analog (compound 2g) was found to have a high binding affinity with the COX-2 receptor. nih.gov The model revealed that the compound formed three conventional hydrogen bonds with the residues GLN-242 and ARG-343. nih.gov The dichlorophenyl group contributes to the binding affinity through hydrophobic and electronic interactions within a specific pocket of the receptor. This highlights the importance of both the imidazole core for key hydrogen bonds and the substituted phenyl ring for occupying adjacent pockets. The general pharmacophore for many kinase inhibitors includes a hydrogen-bonding region (often fulfilled by the imidazole) and nearby hydrophobic pockets where substituted phenyl rings can bind. brieflands.com

Design and Synthesis of Focused Libraries of this compound Analogs

The creation of focused libraries of analogs is a cornerstone of modern medicinal chemistry, allowing for the rapid exploration of SAR. google.com Various synthetic strategies have been developed to generate diverse sets of compounds based on the this compound scaffold and related structures.

One approach involves a multi-step synthesis starting from a substituted benzaldehyde. For example, a library of 1H-imidazo[4,5-c]quinolin-4-amine derivatives, featuring the N-(3,4-dichlorophenyl) moiety, was synthesized to probe for A3 adenosine receptor modulation. The final step in this synthesis was a C-N cross-coupling reaction between a 4-chloro-imidazoquinoline intermediate and 3,4-dichloroaniline, often facilitated by microwave-assisted heating to improve yields and reaction times. nih.gov

The synthesis of 1,2,4,5-tetrasubstituted imidazoles has also been achieved, with one derivative, N-(3,4-Dichlorophenyl)-2-(4-(((1,4,5-triphenyl-1H-imidazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)acetamide, being synthesized as part of a library designed to explore anticancer activity. mdpi.com These synthetic efforts underscore the modularity of imidazole chemistry, which permits the generation of large, diverse libraries for biological screening.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. jmpas.comnih.gov These models are powerful tools in drug design, enabling the prediction of the activity of novel compounds before their synthesis. iosrjournals.org

For imidazole derivatives, QSAR studies have been employed to understand the physicochemical properties that govern their antifungal activity. In one study, a series of substituted imidazole analogs were analyzed to develop a QSAR model. jmpas.com The best model derived showed a high correlation coefficient (r = 0.909) and was able to explain over 78% of the variance in the antifungal activity. The equation developed was:

pMIC = 190.957(±24.948) X4A + 115.974(±16.677) PW5 + 5.841(±1.045)ATS7e - 35.318 jmpas.com

This model indicates that specific descriptors related to atomic properties and path counts (X4A, PW5, ATS7e) are critical for the antifungal potency of these imidazole compounds. Although this particular study did not focus exclusively on this compound, it included analogs like (2-(3,5-dichlorophenyl)-1H imidazol-1-yl(phenyl) methanone) and provides a framework for how QSAR can be applied to this class of compounds. jmpas.com

Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used on related heterocyclic compounds bearing a 3,4-dichlorophenyl group. For a series of 3,5-diaryl-4,5-dihydropyrazoles, a CoMFA model was generated that showed good predictive ability, which can guide the design of new, more potent analogs by mapping the favorable and unfavorable steric and electrostatic interaction fields around the molecular scaffold. researchgate.net

Molecular Target Identification and Ligand Target Interaction Studies of 5 3,4 Dichlorophenyl 1h Imidazole

Affinity Proteomics and Target Deconvolution Strategies

While specific affinity proteomics studies for the broader class of 5-(3,4-dichlorophenyl)-1H-imidazole compounds are not widely documented, the molecular target of the highly related and well-characterized compound, LUF6000, has been unequivocally identified as the A3 adenosine (B11128) receptor (A3AR), a member of the G protein-coupled receptor (GPCR) family. researchgate.netnih.gov The identification of A3AR as the primary target for LUF6000 and its analogs has been the result of extensive structure-activity relationship (SAR) studies and functional assays rather than broad, untargeted affinity proteomics screens. researchgate.netnih.gov

These studies have demonstrated that LUF6000 and related compounds function as positive allosteric modulators (PAMs) of the A3AR. researchgate.netnih.gov This means they bind to a site on the receptor that is distinct from the binding site of the endogenous agonist (orthosteric site). nih.gov This allosteric binding enhances the effect of the natural agonist, a mechanism that has significant therapeutic implications. researchgate.netnih.gov The development of LUF6000 emerged from SAR studies of an imidazoquinolinamine template, which highlighted its ability to increase agonist efficacy with a reduced tendency to decrease agonist potency. researchgate.netnih.gov

Further target deconvolution and validation for this class of compounds have been achieved through comparative studies across different species. For instance, the activity of LUF6000 has been shown to be species-dependent, with substantial enhancement of agonist efficacy at human, dog, and rabbit A3ARs, but only weak activity at mouse A3ARs. researchgate.netnih.gov This differential activity provides further evidence for the specific interaction with the A3AR and has been used to probe the structural basis of its allosteric modulation. nih.gov

Molecular Docking and Virtual Screening for Putative Binding Partners

Molecular docking and virtual screening have been instrumental in elucidating the binding of imidazole (B134444) derivatives to their protein targets. sapub.orgclinmedjournals.org In the case of LUF6000, molecular modeling predicted an extrahelical, lipid-facing binding pocket on the A3AR, separate from the orthosteric binding site. nih.gov This allosteric site is proposed to encompass transmembrane domain (TMD) 1, TMD7, and Helix 8 of the receptor. nih.gov

According to docking models, the 1H-imidazo[4,5-c]quinolinamine core of LUF6000 is positioned parallel to the transmembrane segments. nih.gov It is thought to be inserted into an aromatic cage where it engages in π-π stacking interactions with the side chains of specific amino acid residues. nih.gov The 3,4-dichlorophenyl group, a key feature of the molecule, is predicted to extend towards the lipid interface, contributing to the binding. nih.gov

The predictive power of virtual screening and molecular docking is further exemplified in studies of other imidazole-containing compounds. For instance, docking studies on various imidazole derivatives have been used to predict their inhibitory activity against targets like fungal cytochrome P450 enzymes and α-glucosidase. sapub.orgtandfonline.com These computational approaches allow for the calculation of binding energies and the visualization of interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for the affinity and activity of the small molecule. sapub.orgresearchgate.net

| Compound/Derivative | Target Protein | Key Interacting Residues (Predicted) | Predicted Interaction Type |

| LUF6000 | A3 Adenosine Receptor | Y2847.55, Y2938.54, G291.49 | π-π stacking, π-NH bonding, H-bond |

| 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | COX-2 Receptor | GLN-242, ARG-343 | Hydrogen bonds |

| 5-(4-fluorophenyl)-4-(quinoline-4-yl)-2-(thiophen-2-yl)-1H imidazole-1-ol | p38α MAP kinase | Met 109, Val 30 | Hydrogen bonds |

Characterization of Binding Sites via Site-Directed Mutagenesis and Computational Analysis

The binding site of LUF6000 on the A3AR has been further characterized and validated through a combination of site-directed mutagenesis and computational analysis. nih.gov These studies have confirmed the location of the allosteric pocket predicted by molecular modeling. nih.gov Mutagenesis experiments, where specific amino acid residues in the receptor are altered, have been crucial in verifying the importance of individual residues for the binding of LUF6000 and its modulatory effects. nih.govnih.gov

Computational analysis of the binding pose of LUF6000 suggests that the 1H-imidazo[4,5-c]quinolinamine ring system is stabilized within an aromatic cage formed by Y2847.55 in TMD7 and Y2938.54 in H8 through π-π stacking interactions. nih.gov Additionally, a π-NH bond between Y2847.55 and the exocyclic amine of LUF6000, along with a hydrogen bond between the N-1 amine of the heterocycle and the carbonyl of G291.49, are thought to further stabilize the interaction. nih.gov The 2-cyclohexyl group sits (B43327) in a hydrophobic subpocket, while the 3,4-dichlorophenyl group is oriented towards the lipid environment. nih.gov

Molecular dynamics simulations have provided deeper insights into the binding process, predicting metastable intermediates that converge into the final bound state. nih.gov Structure-activity relationship studies have also contributed to the characterization of the binding site. For example, modifications to the exocyclic or endocyclic amines that remove their hydrogen-bond donating ability were consistent with the hypothetical binding pose. nih.gov

| Mutated Residue/Region | Effect on LUF6000/Analog Binding or Activity | Reference |

| Extracellular loop 1 (EL1) | Important in selectively controlling allosteric actions of LUF6096 (an analog) on ligand binding kinetics. | nih.gov |

| Y2847.55, Y2938.54 | Form an aromatic cage for π-π stacking interactions with the ligand. | nih.gov |

| G291.49 | Forms a stabilizing hydrogen bond with the N-1 amine of the ligand. | nih.gov |

Biophysical Techniques for Ligand-Protein Interaction Analysis (e.g., Surface Plasmon Resonance)

Biophysical techniques are essential for the quantitative analysis of ligand-protein interactions. While specific data for this compound itself is not available, Surface Plasmon Resonance (SPR) has been employed to study the binding of related imidazole and triazole compounds to their protein targets. nih.gov SPR is a label-free method that allows for the real-time determination of molecular interactions, providing data on both the kinetics and affinity of the binding. nih.gov

In a typical SPR experiment, a ligand is immobilized on a sensor chip, and the analyte is flowed over the surface. nih.gov The change in the resonance angle, which is directly proportional to the mass of the analyte bound, is measured. nih.gov This technique can detect binding events with high sensitivity, down to picomolar concentrations of the analyte. nih.gov

For instance, SPR has been used to analyze the binding of antifungal azoles to CYP3A4, a cytochrome P450 enzyme. nih.gov These experiments can resolve multiple binding orientations and provide mechanistic insights that are not available from other methods. nih.gov Similarly, SPR has been used to screen for inhibitors of other protein targets and to validate computational predictions of ligand binding. unipd.itnih.gov

Investigation of Allosteric Modulation or Orthosteric Binding Mechanisms

The compound LUF6000, containing the this compound scaffold, is a well-established positive allosteric modulator (PAM) of the A3 adenosine receptor. researchgate.netnih.gov This means it binds to a site topographically distinct from the orthosteric site where the endogenous agonist, adenosine, binds. nih.govtandfonline.com The allosteric nature of this interaction is a key feature of its pharmacological profile.

As a PAM, LUF6000 enhances the binding and/or signaling efficacy of orthosteric agonists. nih.govuniversiteitleiden.nl It has been shown to increase the maximal efficacy of A3AR agonists, in some cases more than twofold. universiteitleiden.nl This potentiation of the natural agonist's effect is a hallmark of positive allosteric modulation. researchgate.net

Interestingly, at higher concentrations (approaching 1 to 10 μM), LUF6000 and its derivatives can exhibit a secondary mechanism of action involving direct competition for orthosteric site binding, which can lead to a reduction in agonist potency. nih.gov This dual activity highlights the complex nature of its interaction with the A3AR. The development of PAMs like LUF6000 is of great interest because they offer the potential for more subtle and physiologically relevant modulation of receptor activity compared to direct agonists, which may reduce the risk of on-target side effects and receptor desensitization. nih.gov

Drug Discovery and Medicinal Chemistry Applications Originating from the 5 3,4 Dichlorophenyl 1h Imidazole Scaffold

Lead Compound Identification and Validation through Iterative Design

The discovery of a new drug often begins with the identification of a "hit" compound, a molecule that shows desired biological activity against a specific target. The 5-(3,4-dichlorophenyl)-1H-imidazole scaffold has served as the basis for such initial hits. High-throughput screening (HTS) of large chemical libraries or more focused screening of privileged structures can identify compounds containing this core.

Once a hit is identified, the process of lead validation and iterative design begins. This involves systematically modifying the structure of the hit compound to confirm that its activity is real and to understand the basic structural requirements for its biological effect. For instance, researchers designing inhibitors for c-Jun-N-terminal Kinase 3 (JNK3), a target for neurodegenerative diseases, synthesized a series of 1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide derivatives. nih.gov In this process, a novel scaffold was designed based on previous studies to enhance both activity and pharmacokinetic properties. nih.gov

The iterative design cycle involves:

Synthesis: Creating analogues of the initial hit. This might involve altering substituents on the dichlorophenyl ring or modifying the imidazole (B134444) core itself.

Biological Testing: Evaluating the new compounds for activity against the target.

Structure-Activity Relationship (SAR) Analysis: Correlating the structural changes with the observed changes in activity. This helps in building a model of how the compound interacts with its target.

A key example of this process is the discovery of a potent JNK3 inhibitor, (R)-1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-2-(3,4-dichlorophenyl)-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide, which emerged from such an iterative design process and showed a high inhibitory concentration (IC50) of 2.69 nM. nih.gov This validation process confirms that the scaffold is a viable starting point for a full-fledged drug discovery program.

Optimization Strategies for Potency, Selectivity, and Metabolic Stability

Following lead identification, the optimization phase aims to refine the lead compound into a drug candidate with suitable properties for clinical use. This involves enhancing potency, improving selectivity for the intended target over other related targets, and ensuring the compound has a good metabolic profile.

Potency and Selectivity: Structural modifications are key to improving a compound's potency and selectivity. For pyridinylimidazole-based scaffolds, altering the substitution pattern has been shown to effectively shift inhibitory activity between closely related kinases like p38α mitogen-activated protein kinase (MAPK) and JNK3. semanticscholar.org A significant enhancement in selectivity for JNK3 was achieved by introducing a small methyl group to address a specific hydrophobic region in the kinase. semanticscholar.org Further exploration of structure-activity relationships through additional modifications led to the development of highly potent inhibitors. semanticscholar.org For example, kinase profiling of a JNK3 inhibitor derived from the dichlorophenyl-imidazole scaffold demonstrated high selectivity against a panel of 38 other kinases. nih.gov

Metabolic Stability: A common challenge in drug development is ensuring that a compound is not rapidly broken down by metabolic enzymes in the body, which would limit its therapeutic effect. Strategies to improve metabolic stability often involve modifying sites on the molecule that are susceptible to metabolism. This can include:

Introducing blocking groups: Adding atoms like fluorine or a methyl group to sterically hinder the access of metabolic enzymes.

Altering lipophilicity: The presence of the dichlorophenyl group can influence the compound's lipophilicity, which in turn affects its interaction with metabolic enzymes and biological targets. ontosight.ai

Replacing metabolically liable groups: Swapping out parts of the molecule that are known to be easily metabolized with more stable alternatives.

For example, in the optimization of inhibitors, replacing a metabolically susceptible phenyl ring with a more stable heterocyclic ring can enhance the compound's half-life in the body.

Scaffold Hopping and Scaffold Repurposing from the Imidazole Core

Scaffold hopping is a powerful strategy in medicinal chemistry where the core structure (scaffold) of a known active compound is replaced by a different, often structurally distinct, core while preserving the key binding interactions with the target. acs.orgacs.org This can lead to new compounds with improved properties, such as better potency, reduced side effects, or a more favorable intellectual property position.

The this compound core can be a starting point for scaffold hopping. Medicinal chemists might replace the imidazole ring with other five-membered heterocycles like pyrazole, triazole, or oxadiazole, or even with six-membered rings. doi.orgresearchgate.net For instance, in the discovery of new MK-2 inhibitors, a scaffold hopping strategy led to the identification of 3-aminopyrazole (B16455) derivatives as potent alternatives to a previously known pyrrolopyrimidinone core. researchgate.net

Scaffold repurposing involves taking a known scaffold, such as the imidazole core, and applying it to a completely new biological target. The diverse biological activities of imidazole derivatives, including antimicrobial, anti-inflammatory, and anticancer effects, make them excellent candidates for such repurposing efforts. ajrconline.orgajrconline.orgresearchgate.netnih.gov A compound initially developed as an antifungal agent might be found, through screening, to have activity against a cancer target, opening up a new therapeutic application for that chemical class.

Fragment-Based Drug Discovery and Design Utilizing Imidazole Fragments

Fragment-Based Drug Discovery (FBDD) is an alternative to traditional high-throughput screening for identifying lead compounds. nih.gov FBDD starts with screening libraries of small, low-molecular-weight molecules, or "fragments" (typically <300 Da), to identify those that bind weakly to the biological target. mdpi.commdpi.com These weakly binding fragments are then grown or linked together to create more potent, drug-like molecules. mdpi.com

The imidazole ring and its derivatives are valuable components of fragment libraries. nih.govrollins.edu A fragment containing the this compound structure could be identified through biophysical methods like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy as binding to a target protein. mdpi.comiucr.org

The advantages of using imidazole fragments in FBDD include:

Versatile Chemistry: The imidazole ring can be readily modified at multiple positions, allowing for rapid chemical elaboration of the initial fragment hit. rollins.edu

Favorable Interactions: The nitrogen atoms in the imidazole ring can act as hydrogen bond donors or acceptors, facilitating strong interactions with protein targets.

Proven Pharmacophore: The prevalence of the imidazole scaffold in existing drugs demonstrates its suitability for interacting with biological systems. researchgate.netrjptonline.org

Once an imidazole fragment hit is identified and its binding mode is understood, chemists can synthetically "grow" the fragment by adding other chemical groups to improve its affinity and selectivity for the target. mdpi.com

Development of Prodrug Strategies for Improved Pharmacological Profiles

A prodrug is an inactive or less active compound that is converted into the active drug within the body through enzymatic or chemical processes. researchgate.netijpsjournal.com Prodrug strategies are often employed to overcome challenges associated with the parent drug, such as poor solubility, low permeability, rapid metabolism, or off-target toxicity. rsc.org

The imidazole scaffold is amenable to various prodrug approaches. For example, the nitrogen atoms in the imidazole ring can be functionalized with groups that are cleaved in vivo to release the active drug. nih.gov

One notable example involves nitroimidazole-based compounds. nih.gov Evofosfamide, for instance, is a prodrug that couples a 2-nitroimidazole (B3424786) moiety with a DNA-crosslinking agent. nih.gov The 2-nitroimidazole part acts as a hypoxia-targeting trigger. In the low-oxygen environment characteristic of solid tumors, the nitro group is reduced, leading to the release of the active cytotoxic agent specifically at the tumor site. nih.gov This targeted activation minimizes damage to healthy, well-oxygenated tissues. mit.edu

Other prodrug strategies applicable to the this compound scaffold could include:

Improving Aqueous Solubility: Attaching a polar, water-soluble group (like a phosphate (B84403) or an amino acid) to the imidazole ring can enhance the drug's solubility for intravenous administration. ijpsjournal.com

Enhancing Permeability: To improve absorption after oral administration, a lipophilic group can be added, which is later cleaved to release the active, more polar drug. ijpsjournal.com

Sustained Release: Designing a prodrug that is slowly converted to the active form can provide a longer duration of action, reducing the frequency of dosing.

These strategies demonstrate the versatility of the imidazole scaffold in advanced drug delivery applications, allowing for the fine-tuning of a compound's pharmacological profile to maximize therapeutic benefit.

Future Research Directions and Emerging Avenues for 5 3,4 Dichlorophenyl 1h Imidazole Derivatives

Exploration of Advanced Synthetic Methodologies and Chemical Transformations

The synthesis of 5-(3,4-dichlorophenyl)-1H-imidazole derivatives is a critical area of research, with a continuous drive towards more efficient, sustainable, and versatile methods. Future explorations are likely to focus on several cutting-edge techniques.

Multi-Component Reactions (MCRs): One-pot MCRs are increasingly recognized for their efficiency in generating molecular diversity. Future research will likely focus on developing novel MCRs that allow for the rapid assembly of the this compound core with a wide range of substituents. This approach offers significant advantages in terms of atom economy, reduced reaction times, and simplified purification processes.

Flow Chemistry: Continuous-flow synthesis presents a scalable and highly controllable alternative to traditional batch processing. The application of flow chemistry to the synthesis of these imidazole (B134444) derivatives could lead to improved yields, enhanced safety profiles for hazardous reactions, and the potential for automated synthesis, thereby accelerating the drug discovery pipeline.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of various heterocyclic compounds. Further investigation into microwave-assisted protocols for the synthesis and functionalization of this compound derivatives could provide rapid access to a diverse library of analogues for biological screening.

Catalytic Methods for Functionalization: The development of novel catalytic methods for the late-stage functionalization of the imidazole core is a key area of interest. This includes C-H activation and cross-coupling reactions that would enable the introduction of various functional groups at specific positions on the imidazole ring, allowing for fine-tuning of the molecule's physicochemical and pharmacological properties.

| Synthetic Methodology | Key Advantages | Potential Future Applications for this compound |

| Multi-Component Reactions (MCRs) | High efficiency, atom economy, reduced waste | Rapid generation of diverse compound libraries for high-throughput screening. |

| Flow Chemistry | Scalability, precise reaction control, enhanced safety | Large-scale production of lead compounds and intermediates. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Accelerated synthesis of novel derivatives for initial biological evaluation. |

| Catalytic Functionalization | High selectivity, broad substrate scope | Late-stage modification of complex derivatives to optimize activity and properties. |

Integration with Systems Biology and Network Pharmacology Approaches

To better understand the complex biological effects of this compound derivatives, future research will increasingly integrate systems biology and network pharmacology. These approaches move beyond the traditional "one-target, one-drug" paradigm to explore the multifaceted interactions of a compound within a biological system.

By combining experimental data with computational analysis, network pharmacology can help to:

Identify multiple protein targets for a given derivative, providing a more holistic view of its mechanism of action.

Elucidate the signaling pathways modulated by these compounds.

Predict potential synergistic or off-target effects , which is crucial for both efficacy and safety assessment.

Uncover novel therapeutic indications by identifying unexpected connections between the compound's targets and various disease networks.

Systems biology approaches can also aid in the predictive toxicology of these derivatives by modeling their impact on cellular networks and predicting potential adverse effects before extensive preclinical testing.

Development of Next-Generation Computational Models for Drug Discovery

Computational modeling is an indispensable tool in modern drug discovery. For this compound derivatives, the development of more sophisticated computational models will be crucial for accelerating the identification and optimization of lead compounds.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of novel compounds. nih.gov These models can be used for virtual screening of large compound libraries, de novo drug design, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov

Quantum Mechanics (QM)-Based Methods: QM calculations can provide highly accurate predictions of molecular properties, such as electronic structure and reactivity. These methods can be employed to study reaction mechanisms, predict spectroscopic properties, and refine the understanding of drug-receptor interactions at an atomic level.

Pharmacophore Modeling and Molecular Dynamics Simulations: Pharmacophore modeling can identify the key chemical features required for biological activity, guiding the design of new derivatives with improved potency and selectivity. Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to understand the stability of the interaction and the role of conformational changes in binding. nih.govnih.gov

| Computational Approach | Application in Drug Discovery | Relevance to this compound |

| AI and Machine Learning | Virtual screening, de novo design, ADMET prediction | Rapidly identify promising candidates and predict their drug-like properties. |

| Quantum Mechanics | Elucidation of reaction mechanisms, electronic properties | Understand the fundamental chemical behavior and interactions of the derivatives. |

| Pharmacophore Modeling | Identification of essential structural features for activity | Guide the rational design of more potent and selective analogues. |

| Molecular Dynamics | Simulation of ligand-receptor interactions and stability | Assess the binding stability and dynamics of derivatives with their biological targets. |

Investigation of Novel Biological Targets for Imidazole-Based Compounds

While imidazole derivatives are known to interact with a range of biological targets, a key future direction will be the systematic exploration of novel targets for this compound and its analogues. This can be achieved through a combination of computational and experimental approaches.

In Silico Target Identification: Computational methods, such as reverse docking and pharmacophore-based screening, can be used to screen large databases of protein structures to identify potential new targets for these compounds.

Phenotypic Screening: High-throughput phenotypic screening assays can identify compounds that produce a desired biological effect in cellular or whole-organism models, without prior knowledge of the specific molecular target. Subsequent target deconvolution studies can then be used to identify the protein(s) responsible for the observed phenotype.

Chemical Proteomics: Techniques such as affinity chromatography and activity-based protein profiling can be used to directly identify the protein targets of these derivatives from complex biological samples.

The identification of novel targets will not only expand the potential therapeutic applications of this class of compounds but also provide new insights into disease biology.

Strategies for Overcoming Challenges in the Development of Imidazole Derivatives

Despite their promise, the development of imidazole derivatives faces several challenges that need to be addressed in future research.

Improving Solubility and Bioavailability: Poor aqueous solubility and low oral bioavailability can limit the therapeutic potential of many promising compounds. Strategies to overcome these issues include:

Prodrug Approaches: Designing derivatives that are converted to the active compound in vivo.

Formulation Strategies: Utilizing advanced drug delivery systems, such as nanoparticles and amorphous solid dispersions.

Structural Modifications: Introducing polar functional groups to enhance solubility, guided by computational predictions.

Addressing Potential Toxicity: Early assessment of potential toxicity is crucial. Integrating predictive toxicology models, including systems biology-based approaches, into the early stages of drug discovery can help to identify and mitigate potential safety concerns.

Overcoming Drug Resistance: For applications in areas such as oncology and infectious diseases, the development of drug resistance is a major concern. Future research should focus on designing derivatives that:

Target multiple pathways simultaneously.

Inhibit resistance-conferring mutations.

Can be used in combination with other therapeutic agents to overcome resistance mechanisms.

By addressing these challenges through innovative and multidisciplinary approaches, the full therapeutic potential of this compound derivatives can be realized.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3,4-dichlorophenyl)-1H-imidazole and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step reactions such as Friedel-Crafts acylation (using AlCl₃ as a catalyst) followed by cyclization with hydrazine hydrate in dimethylformamide (DMF) to form the imidazole core . Derivatives are synthesized via regioselective substitutions, e.g., introducing thioether or aryl groups at the 2- or 5-positions using coupling reagents under controlled conditions . Key intermediates like N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetamide are synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling .

Q. How can researchers characterize the structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of analytical techniques:

- FT-IR : To confirm functional groups (e.g., C=N stretch at ~1666 cm⁻¹, NH stretch at ~3448 cm⁻¹) .

- NMR (¹H and ¹³C) : Assign proton environments (e.g., aromatic protons at δ 7.26–7.93 ppm) and verify substituent positions .

- X-ray crystallography : For resolving tautomeric forms or stereochemical ambiguities, as demonstrated for structurally analogous imidazoles .

Q. What biological activities are reported for this compound derivatives?

- Methodological Answer : These derivatives exhibit:

- Antimicrobial activity : Tested via broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values ≤ 25 µg/mL) .

- Anticancer potential : Evaluated through MTT assays, with molecular docking studies suggesting interactions with kinase active sites (e.g., hydrophobic binding to EGFR) .

Advanced Research Questions

Q. How can contradictory bioactivity data among structurally similar derivatives be resolved?

- Methodological Answer :

- Purity validation : Use HPLC to rule out impurities from synthetic by-products .

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤ 0.1%) .

- Structural dynamics : Investigate tautomerism (1H vs. 3H-imidazole forms) via variable-temperature NMR .

Q. What strategies optimize synthetic yield and regioselectivity for this compound?

- Methodological Answer :

- Catalyst screening : Nano-TiCl₄·SiO₂ enhances cyclization efficiency (yields >75%) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor imidazole ring closure over side reactions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity for 2,4,5-trisubstituted derivatives .

Q. What advanced techniques elucidate interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding modes (e.g., hydrogen bonding with Thr766 in EGFR) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd values) for enzyme-inhibitor complexes .

- CRISPR-Cas9 knockouts : Validate target specificity by deleting putative receptors in cellular models .

Q. How should discrepancies in spectroscopic data during characterization be addressed?

- Methodological Answer :

- Cross-validation : Compare ¹H NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .

- Tautomer analysis : Use 2D NMR (COSY, NOESY) to distinguish between 1H and 3H-imidazole forms .

- Crystallographic confirmation : Resolve ambiguities via single-crystal X-ray diffraction .

Q. What methodologies assess the environmental impact of this compound?

- Methodological Answer :

- Ecotoxicology assays : Follow EPA guidelines (e.g., Daphnia magna acute toxicity tests) .

- Degradation studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 7–9, UV exposure) .

- Regulatory compliance : Cross-reference with the EPA DSSTox database for hazard classification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.